L-Arginine, N2-(2-tricyclo[3.3.1.13,7]dec-1-ylacetyl)-D-arginyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-D-phenylalanyl-3-(2-thienyl)-L-alanyl-
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Description
L-Arginine, N2-(2-tricyclo[3.3.1.13,7]dec-1-ylacetyl)-D-arginyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-D-phenylalanyl-3-(2-thienyl)-L-alanyl- is a useful research compound. Its molecular formula is C68H99N19O14S2 and its molecular weight is 1470.779. The purity is usually 95%.
BenchChem offers high-quality L-Arginine, N2-(2-tricyclo[3.3.1.13,7]dec-1-ylacetyl)-D-arginyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-D-phenylalanyl-3-(2-thienyl)-L-alanyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Arginine, N2-(2-tricyclo[3.3.1.13,7]dec-1-ylacetyl)-D-arginyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-D-phenylalanyl-3-(2-thienyl)-L-alanyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cardiovascular Health
A considerable body of research underscores the beneficial impact of L-Arginine on cardiovascular health. Studies have shown that L-Arginine serves as a precursor for nitric oxide production, which plays a pivotal role in vascular health by enhancing endothelial function and improving vascular tone. This has implications for conditions associated with endothelial dysfunction, such as atherosclerosis, hypertension, and type 2 diabetes mellitus, where oral and parenteral administration of L-Arginine has been noted to restore endothelial production of nitric oxide, facilitating vasodilation and improving hemodynamic parameters (D. Cylwik, A. Mogielnicki, W. Buczko, 2005; E. Sudar-Milovanovic et al., 2015). Furthermore, L-Arginine supplementation has been associated with reductions in blood platelet aggregation and improvements in coagulation and fibrolytic systems, suggesting a complex interplay in vascular hemostasis and potential therapeutic applications in cardiovascular disorders (D. Cylwik, A. Mogielnicki, W. Buczko, 2005).
Immune Response and Anti-Aging
L-Arginine's role extends into modulating the immune response and exhibiting potential anti-aging effects. Its involvement in the synthesis of polyamines, proline, glutamate, creatine, agmatine, and urea, alongside its capacity to enhance immune function, positions L-Arginine as a compound of interest for its broad pharmacological effects. Notably, it has been linked to the reduction of risks associated with vascular and heart diseases, erectile dysfunction, and even gastric hyperacidity. These multifaceted benefits suggest L-Arginine's potential in promoting health and longevity, underpinning the need for further exploration within this context (M. Gad, 2010).
Metabolic and Endothelial Function
L-Arginine's metabolic role, particularly in relation to nitric oxide synthesis, underscores its importance in physiological processes including blood flow regulation and metabolic syndrome management. Its therapeutic application in conditions such as mitochondrial myopathy, encephalopathy, lactic acidosis, and stroke-like episodes (MELAS) further exemplifies its capacity to improve clinical outcomes through the enhancement of nitric oxide availability and endothelial function (M. Ikawa, N. Povalko, Y. Koga, 2019).
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-[[2-(1-adamantyl)acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-thiophen-2-ylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H99N19O14S2/c69-65(70)75-18-4-14-45(79-54(90)34-68-31-39-24-40(32-68)26-41(25-39)33-68)56(92)81-46(15-5-19-76-66(71)72)62(98)86-21-7-17-52(86)63(99)87-36-42(89)28-53(87)61(97)78-35-55(91)80-49(29-43-12-8-22-102-43)58(94)85-51(37-88)60(96)83-48(27-38-10-2-1-3-11-38)57(93)84-50(30-44-13-9-23-103-44)59(95)82-47(64(100)101)16-6-20-77-67(73)74/h1-3,8-13,22-23,39-42,45-53,88-89H,4-7,14-21,24-37H2,(H,78,97)(H,79,90)(H,80,91)(H,81,92)(H,82,95)(H,83,96)(H,84,93)(H,85,94)(H,100,101)(H4,69,70,75)(H4,71,72,76)(H4,73,74,77)/t39?,40?,41?,42-,45-,46+,47+,48-,49+,50+,51+,52+,53+,68?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDPOXAWOYRJKV-FEPXTCBQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CC23CC4CC(C2)CC(C4)C3)C(=O)N5CC(CC5C(=O)NCC(=O)NC(CC6=CC=CS6)C(=O)NC(CO)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CC8=CC=CS8)C(=O)NC(CCCN=C(N)N)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)CC23CC4CC(C2)CC(C4)C3)C(=O)N5C[C@@H](C[C@H]5C(=O)NCC(=O)N[C@@H](CC6=CC=CS6)C(=O)N[C@@H](CO)C(=O)N[C@H](CC7=CC=CC=C7)C(=O)N[C@@H](CC8=CC=CS8)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H99N19O14S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20723683 |
Source
|
Record name | PUBCHEM_57357447 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20723683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1470.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130942-96-0 |
Source
|
Record name | PUBCHEM_57357447 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20723683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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